![molecular formula C10H8ClN3O4S B5502450 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

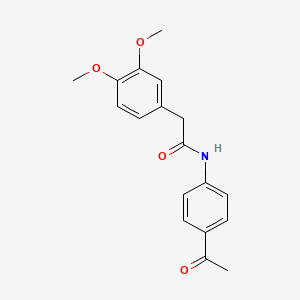

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, typically involves multistep synthetic routes that may include nitration, sulfonation, and alkylation reactions. For instance, the use of ionic liquids as reagents for the nitration of aromatic compounds demonstrates the potential for innovative approaches in the synthesis of nitroarenes, which are crucial intermediates in the production of nitroimidazole derivatives (Zolfigol et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, is characterized by the presence of a phenylsulfonyl group connected through a methylene bridge to a substituted nitroimidazole ring. The spatial arrangement and electronic effects of these substituents influence the compound's reactivity and interactions (Crozet et al., 2002).

Aplicaciones Científicas De Investigación

1. Nitration of Aromatic Compounds

- Application in Nitration : A related compound, 3-Methyl-1-sulfonic acid imidazolium nitrate, has been utilized for the efficient nitration of aromatic compounds. This process involves in situ generation of nitrogen dioxide as a radical on aromatic compounds to produce nitroarenes (Zolfigol et al., 2012).

2. Antibacterial and Antiviral Activities

- Antibacterial and Antiviral Properties : Research on 5-Nitroimidazole derivatives, a group to which this compound belongs, demonstrates their potent anaerobicidal properties and antibacterial activity against various microorganisms (Reysset et al., 1993).

- Synthesis of Antiviral Sulfonamides : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activities (Chen et al., 2010).

3. Organic Synthesis and Catalysis

- Use in Organic Synthesis : The compound is relevant in organic synthesis, as seen in the synthesis of 2-(2-arylethyl)imidazoles and related compounds (Shafiee et al., 1998).

- Catalytic Applications : An imidazole-based zwitterionic-salt has been found effective as an organocatalyst for the synthesis of 5-substituted 1H-tetrazoles by cycloaddition of aryl nitriles (Rahman et al., 2014).

4. Environmental Pollutant Degradation

- Degradation of Environmental Pollutants : Research indicates that laccase isoenzymes can efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, which could include compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (Zhuo et al., 2018).

5. Synthesis and Characterization in Chemistry

- Synthesis and Characterization : The synthesis and characterization of various 1-halophenyl-4-nitroimidazoles, which are structurally related to the compound , have been explored to understand their potential as Mycobacterium tuberculosis inhibitors (Jędrysiak & Suwiński, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMVBLZDRPEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)